

# The Discovery and Development of GSK1059615: A Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in human cancers, making it a prime target for the development of novel anti-cancer therapeutics.[1][3] **GSK1059615** is a potent, ATP-competitive, and reversible inhibitor of the class I family of PI3Ks and the mammalian target of rapamycin (mTOR).[2][4] This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of **GSK1059615**.

### **Discovery and Mechanism of Action**

**GSK1059615**, a pyridinylquinoline derivative, was developed as a dual inhibitor targeting both PI3K and mTOR kinases.[2] This dual-targeting approach was designed to achieve a more complete shutdown of the PI3K/AKT/mTOR signaling cascade. The binding mode of **GSK1059615** involves an interaction of its thiazolidinedione ring with the catalytic lysine (Lys833) within the ATP-binding pocket of the kinase domain.[5] This interaction blocks the kinase activity, thereby inhibiting the downstream signaling pathway.[6]

# **Biochemical and Cellular Activity**



**GSK1059615** demonstrates potent inhibitory activity against all class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ ) and mTOR.[4] The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized in the tables below. In cellular assays, **GSK1059615** effectively inhibits the phosphorylation of Akt at Ser473, a key downstream effector of PI3K signaling.[4] This inhibition of the PI3K/AKT/mTOR pathway leads to G1 cell cycle arrest and the induction of apoptosis in various cancer cell lines, with breast cancer cells showing particular sensitivity.[4]

Table 1: In Vitro Inhibitory Activity of GSK1059615

| Target | IC50 (nM)             | Ki (nM) |
|--------|-----------------------|---------|
| ΡΙ3Κα  | 0.4[2][4][5], 2[4][7] | 0.42[4] |
| РІЗКβ  | 0.6[2][4][5]          | 0.6[4]  |
| РІЗКу  | 5[2][5]               | 0.47[4] |
| ΡΙ3Κδ  | 2[2][5]               | 1.7[4]  |
| mTOR   | 12[2][4][5]           | -       |

Table 2: Cellular Activity of GSK1059615

| Cell Line | Assay                      | IC50 (nM) |
|-----------|----------------------------|-----------|
| T47D      | Akt (S473) Phosphorylation | 40[4]     |
| BT474     | Akt (S473) Phosphorylation | 40[4]     |
| BT474     | Proliferation              | -         |

# **Preclinical In Vivo Efficacy**

The anti-tumor activity of **GSK1059615** has been demonstrated in various preclinical xenograft models. In mice bearing BT474 or HCC1954 breast cancer xenografts, administration of **GSK1059615** at a dose of 25 mg/kg resulted in effective inhibition of tumor growth. Similarly, in a gastric cancer xenograft model using AGS cells, daily intraperitoneal administration of **GSK1059615** at 10 or 30 mg/kg potently inhibited subcutaneous tumor growth.[8] Furthermore,



in a head and neck squamous cell carcinoma (HNSCC) xenograft model with SCC-9 cells, daily intraperitoneal injections of 30 mg/kg **GSK1059615** significantly suppressed tumor growth.

## **Clinical Development**

**GSK1059615** entered a Phase I open-label, dose-escalation clinical trial in 2008 for patients with solid tumors or lymphoma (NCT00695448).[4][9] The study aimed to determine the recommended Phase II dose, toxicity profile, pharmacokinetics, and biologically active dose range.[9] The starting dose was 6mg administered orally once daily for 21 days of a 28-day cycle.[9] However, the development of **GSK1059615** was later discontinued.[2]

# Experimental Protocols Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for PI3K Inhibition

This assay measures the GSK1059615-dependent inhibition of PI3K isoforms.[4]

- Enzyme Concentrations:
  - PI3Kα and PI3Kδ: 400 pM[4]
  - PI3Kβ: 200 pM[4]
  - PI3Ky: 1 nM[4]
- Assay Conditions:
  - PI3Kα, β, and δ assays: 150 mM NaCl, 100  $\mu$ M ATP, 10  $\mu$ M PIP2[4]
  - PI3Ky assay: No NaCl, 15 μM ATP, 10 μM PIP2[4]
- Procedure:
  - GSK1059615 is serially diluted (3-fold in DMSO) and 50 nL is transferred to a 384-well low-volume assay plate.[4]



- PI3K Reaction Buffer (diluted 1:4 with de-ionized water) containing 5 mM DTT is prepared.
   [4]
- 2.5 μL of the respective PI3K enzyme in reaction buffer is added to the wells, and the plate is incubated at room temperature for 15 minutes.[4]
- The reaction is initiated by adding 2.5 μL of a 2x substrate solution (PIP2 and ATP in 1x reaction buffer).[4]
- The plate is incubated at room temperature for one hour.[4]
- The reaction is quenched by adding 2.5 μL of stop solution.[4]
- 2.5 μL of Detection Solution is added to detect product formation.[4]

#### **Cell-Based Akt Phosphorylation Assay**

This assay quantifies the inhibition of Akt phosphorylation in cancer cells.[4]

- Cell Seeding:
  - $\circ$  Cells are plated at a density of 1 × 10<sup>4</sup> cells per well in clear flat-bottomed 96-well plates and incubated overnight.[4]
- Treatment:
  - GSK1059615 is added to the wells, and the plates are incubated for 30 minutes.[4]
- Lysis and Detection:
  - The media is aspirated, and the plate is washed once with cold PBS.[4]
  - 80 μL of MSD Lysis buffer is added to each well, and the plates are incubated on a shaker at 4°C for at least 30 minutes.[4]
  - For the Akt duplex assay, plates are washed four times with 200 μL/well wash buffer.[4]
  - 60 μL of lysates is transferred to each well of the detection plate and incubated on a shaker at room temperature for 1 hour.[4]



# **Signaling Pathways and Workflows**



Click to download full resolution via product page



Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of **GSK1059615**.



Click to download full resolution via product page

Caption: The discovery and development workflow of **GSK1059615**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Facebook [cancer.gov]
- 7. GSK 1059615 | CAS 958852-01-2 | GSK1059615 | Tocris Bioscience [tocris.com]
- 8. Inhibition of gastric cancer cell growth by a PI3K-mTOR dual inhibitor GSK1059615 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [The Discovery and Development of GSK1059615: A Dual PI3K/mTOR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672348#discovery-and-development-of-gsk1059615]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com